Product packaging for Cyclopentane, 2-ethyl-1,4-dimethyl(Cat. No.:CAS No. 3726-40-7)

Cyclopentane, 2-ethyl-1,4-dimethyl

Cat. No.: B14168243
CAS No.: 3726-40-7
M. Wt: 126.24 g/mol
InChI Key: VMCXXGFUCWAIIN-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclopentanes in Organic Chemistry

Substituted cyclopentanes are a crucial class of compounds in organic chemistry for several reasons. The five-membered carbocyclic framework is a common structural motif found in a wide array of natural products, biologically active compounds, and medicinally relevant molecules. researchgate.net The pursuit of methods to synthesize functionalized five-membered rings has been a significant driver of innovation in synthetic organic chemistry. oregonstate.edu

The stereochemical complexity of substituted cyclopentanes makes them excellent models for studying and understanding the principles of stereoisomerism and conformational analysis. nih.gov The development of stereocontrolled synthetic methods for these scaffolds is essential for accessing complex molecular targets with high precision. researchgate.net Furthermore, the cyclopentane (B165970) ring system is considered an underappreciated yet valuable scaffold in drug discovery, with several successful medicinal chemistry programs utilizing this core structure. researchgate.net

Research Rationale for Investigating Cyclopentane, 2-ethyl-1,4-dimethyl

The investigation of a seemingly simple molecule like this compound is driven by several key research objectives. As a fundamental representative of trisubstituted cyclopentanes, it serves as a model compound for studying the intricate interplay of steric and electronic effects of different alkyl substituents on the conformation and reactivity of the cyclopentane ring.

A primary rationale for its study is in the field of thermochemistry and physical properties determination. Detailed data on properties such as enthalpy of formation, boiling point, and vapor pressure are essential for chemical engineering applications and for developing predictive models for more complex molecules. chemeo.com Additionally, its well-defined structure makes it a useful standard in analytical chemistry, particularly in gas chromatography, where it can be used as a reference compound for the identification of components in complex hydrocarbon mixtures like fuels. nist.gov

The study of its various stereoisomers provides valuable data for advancing our understanding of chiroptical properties and stereoselective interactions, which are fundamental concepts in modern organic chemistry and drug design. nist.govnih.gov

Scope and Structure of the Academic Research Outline

This article provides a focused overview of this compound. It begins with an introduction to the compound and the broader significance of substituted cyclopentanes. The subsequent sections will delve into its physical and chemical properties, presenting key data in tabular format. The stereochemical aspects of the molecule will be discussed, followed by an exploration of its synthesis and potential research applications. The content is based on established chemical literature and databases, providing a scientifically accurate and authoritative perspective on this specific chemical entity.

Physical and Chemical Properties

The physical and chemical properties of this compound have been determined through various experimental and computational methods. These properties are crucial for its identification, handling, and application in research and industry.

Table 1: Physical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC9H18 nist.gov
Molecular Weight126.24 g/mol chemeo.comnih.gov
Normal Boiling Point (Tboil)411.26K chemeo.com
Normal Melting Point (Tfus)-K-
Critical Temperature (Tc)601.43K chemeo.com
Critical Pressure (Pc)2581.96kPa chemeo.com
Critical Volume (Vc)-m³/kmol-
Octanol/Water Partition Coefficient (logPoct/wat)3.079 chemeo.com

Note: Some values are based on Joback and Crippen computational methods. chemeo.com

Table 2: Chemical and Spectroscopic Data of this compound

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)46.03kJ/mol chemeo.com
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-209.29kJ/mol chemeo.com
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)35.27kJ/mol chemeo.com
Enthalpy of Fusion at Standard Conditions (ΔfusH°)15.14kJ/mol chemeo.com
Non-polar Retention Index (Inp)974.00 chemeo.com

Note: Thermodynamic properties are based on Joback's computational method. chemeo.com

Stereoisomerism

Due to the presence of three chiral centers at carbons 1, 2, and 4, this compound can exist as multiple stereoisomers. The relative orientation of the ethyl and two methyl groups (either cis, on the same side of the ring plane, or trans, on opposite sides) leads to different diastereomers and enantiomers.

The National Institute of Standards and Technology (NIST) WebBook lists several stereoisomers, including: nist.gov

1-cis-4-dimethyl-trans-2-ethylcyclopentane

cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane

cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane

cis,trans,cis-2-Ethyl-1,4-dimethylcyclopentane

cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane

Each of these stereoisomers will have unique physical properties and chiroptical characteristics, although they share the same chemical formula and connectivity. The separation and characterization of these individual isomers are significant challenges in stereochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B14168243 Cyclopentane, 2-ethyl-1,4-dimethyl CAS No. 3726-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3726-40-7

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1-ethyl-2,4-dimethylcyclopentane

InChI

InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3

InChI Key

VMCXXGFUCWAIIN-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C)C

Origin of Product

United States

Stereochemistry and Conformational Dynamics of Cyclopentane, 2 Ethyl 1,4 Dimethyl

Comprehensive Analysis of Stereoisomeric Forms

The substitution pattern of an ethyl group and two methyl groups on the cyclopentane (B165970) ring gives rise to multiple stereoisomers. These isomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.

Identification and Enumeration of Enantiomers and Diastereomers

"Cyclopentane, 2-ethyl-1,4-dimethyl" has three chiral centers, which are carbon atoms attached to four different groups. The number of possible stereoisomers can be estimated using the 2^n rule, where n is the number of chiral centers. In this case, there are potentially 2^3 or 8 stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com

The specific stereoisomers identified for this compound include:

cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane nist.gov

cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane nist.govchemeo.com

cis,trans,cis-2-Ethyl-1,4-dimethylcyclopentane nist.govnih.gov

cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane nist.govnist.gov

1-cis-4-dimethyl-trans-2-ethylcyclopentane nist.govnist.gov

These isomers can be further categorized into enantiomeric pairs and diastereomeric sets. For instance, the enantiomer of a molecule with (1R, 2R, 4S) configuration would be the one with (1S, 2S, 4R) configuration. Diastereomers would have at least one, but not all, stereocenters with a different configuration, for example, (1R, 2S, 4S). masterorganicchemistry.com

Table 1: Stereoisomers of this compound

Stereoisomer Name Relationship
cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane Diastereomer to others
cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane Diastereomer to others
cis,trans,cis-2-Ethyl-1,4-dimethylcyclopentane Diastereomer to others
cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane Diastereomer to others

Methodologies for Absolute and Relative Configuration Assignment (R/S, cis/trans)

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comlibretexts.org This involves ranking the four substituents attached to the chiral carbon based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence from the highest to the third-highest priority group is clockwise, the configuration is designated as 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is designated as 'S' (from the Latin sinister for left). masterorganicchemistry.comlibretexts.orgweebly.comyoutube.com

The relative configuration of the substituents on the cyclopentane ring is described using cis/trans isomerism. brainly.comlibretexts.org

Cis : Substituents are on the same side of the ring.

Trans : Substituents are on opposite sides of the ring.

For "this compound," with three substituents, the relationship between each pair of substituents can be described as cis or trans. libretexts.org For example, in cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane, the relationship between two pairs of substituents is cis, while the third pair is trans. chemeo.com

Intramolecular Dynamics and Ring Pucker

The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would be present in a flat structure. libretexts.orglumenlearning.com This puckering leads to dynamic intramolecular motions.

Pseudorotation Pathways and Interconversion Energetics

The cyclopentane ring undergoes a rapid motion called pseudorotation, where the pucker travels around the ring. aip.orglumenlearning.comwikipedia.org This process involves the interconversion of various non-planar conformations with very low energy barriers, making the ring highly flexible. aip.orgnih.gov The concept of pseudorotation was introduced to explain the spectral and thermodynamic data of cyclopentane. aip.org The energy levels for both free and hindered pseudorotation can be calculated and have been applied to cyclopentane and its derivatives. rsc.orgrsc.org This dynamic process means that on a very short timescale, each carbon atom alternates between being in the plane with three other carbons and being the "puckered" atom. lumenlearning.com

Elucidation of Envelope and Twist Conformations

The two most stable conformations of the cyclopentane ring are the envelope (or 'bend') and the twist (or 'half-chair') conformations. nih.govmasterorganicchemistry.comresearchgate.net

Envelope Conformation : In this conformation, four of the carbon atoms are in a single plane, while the fifth is out of that plane, resembling an open envelope. libretexts.orglumenlearning.com This arrangement reduces some of the torsional strain compared to a planar structure. libretexts.org

Twist Conformation : In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three carbons. nih.gov

These two conformations are in rapid equilibrium through the process of pseudorotation. nih.gov For cyclopentane itself, there are ten distinct envelope and ten twist conformations that it can adopt. biomedres.us The presence of substituents, as in "this compound," influences the relative energies of these conformations, favoring those that minimize steric interactions between the substituent groups.

Table 2: Conformational Characteristics of the Cyclopentane Ring

Conformation Description Key Features
Envelope Four carbon atoms are coplanar, with the fifth out of the plane. libretexts.orglumenlearning.com Reduces some torsional strain. libretexts.org
Twist Two adjacent carbons are displaced in opposite directions relative to the plane of the other three. nih.gov A key conformation in the pseudorotation pathway. nih.gov

Mechanistic Investigations of Reactions Involving Cyclopentane, 2 Ethyl 1,4 Dimethyl

Detailed Reaction Pathway Elucidation

Understanding the reaction pathways of substituted cyclopentanes involves examining both the inherent behavior of the ring system and the influence of external reagents and catalysts.

The cyclopentane (B165970) ring is not planar. To minimize the torsional strain that would result from a planar conformation, it adopts puckered, non-planar shapes. libretexts.org These conformations, known as the "envelope" and "twist," are in a constant state of flux. This dynamic conformational change is referred to as pseudorotation. nih.gov In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbons are displaced in opposite directions from the plane of the other three. nih.gov

These puckered conformations relieve the significant eclipsing strain that would be present in a planar structure, although they introduce a small amount of angle strain. libretexts.orgpressbooks.pub The energy barrier between these conformations is very low, allowing for rapid interconversion at room temperature. For unsubstituted cyclopentane, this process is extremely fast. The presence of substituents, such as the ethyl and methyl groups in Cyclopentane, 2-ethyl-1,4-dimethyl-, influences the relative energies of the different puckered conformations. The substituents will preferentially occupy positions that minimize steric interactions, thereby affecting the equilibrium distribution of conformers.

Table 1: Conformational Properties of the Cyclopentane Ring
ConformationDescriptionKey Strain Factor AddressedAssociated Strain
PlanarAll five carbon atoms in a single plane.Minimizes angle strain (bond angles are 108°).High torsional (eclipsing) strain. libretexts.org
EnvelopeFour carbon atoms are coplanar, one is out of the plane.Reduces torsional strain.Slightly increased angle strain. nih.gov
Twist (Half-Chair)Two adjacent carbons are displaced in opposite directions.Reduces torsional strain.Slightly increased angle strain. nih.gov

Catalysts are essential for activating the relatively inert C-H and C-C bonds of saturated hydrocarbons like this compound-. Palladium and scandium complexes are particularly notable for their ability to facilitate a range of transformations.

Palladium Catalysis: Palladium-catalyzed reactions are powerful tools for C-H bond functionalization. acs.orgnih.gov A common mechanistic pathway for the cross-coupling of a C-H bond involves a Pd(II)/Pd(0) catalytic cycle. nih.govyoutube.com

A generalized cycle for the arylation of a C-H bond on the cyclopentane ring would proceed as follows:

C-H Activation: The Pd(II) catalyst coordinates to the substrate and cleaves a C-H bond, forming a palladacycle intermediate. This is often the rate-determining step and can be assisted by a directing group.

Oxidative Addition: If the coupling partner is an aryl halide (Ar-X), it adds to the palladium center, oxidizing it from Pd(II) to Pd(IV).

Reductive Elimination: The aryl group and the alkyl group (from the cyclopentane ring) couple, forming a new C-C bond and regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle.

An alternative pathway involves a Pd(0) catalyst, which undergoes oxidative addition with an aryl halide to form a Pd(II) species. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com

Table 2: Generalized Steps in a Palladium-Catalyzed C-H Activation Cycle
StepDescriptionChange in Palladium Oxidation State
C-H Activation / PalladationThe Pd(II) catalyst breaks a C-H bond on the cyclopentane ring, forming a C-Pd bond.Pd(II) → Pd(II)
Oxidative AdditionThe coupling partner (e.g., an aryl halide) adds to the palladium center.Pd(II) → Pd(IV)
Reductive EliminationThe new C-C bond is formed, releasing the product.Pd(IV) → Pd(II)

Scandium Catalysis: Scandium(III) triflate (Sc(OTf)₃) is an exceptionally potent Lewis acid catalyst that can activate a wide range of functional groups. nih.govsigmaaldrich.com Its high activity stems from the hardness of the Sc³⁺ ion and the stability of the triflate counterion. In reactions involving substituted cyclopentanes, a scandium catalyst would typically function by coordinating to a Lewis basic site on the substrate or a reactant. For a saturated alkane like this compound-, direct activation is unlikely. However, if the molecule were functionalized (e.g., with a hydroxyl or carbonyl group), the scandium catalyst would coordinate to the oxygen atom, making the substrate more susceptible to nucleophilic attack or rearrangement. rsc.orgcapes.gov.br Scandium-catalyzed reactions often proceed readily in various solvents, including ionic liquids, and the catalyst can often be recovered and reused. rsc.org

Ring-Opening Reactions and Decomposition Dynamics

The cleavage of the cyclopentane ring is an important reaction class, particularly in high-temperature processes like pyrolysis and in catalytic reforming.

The thermal decomposition (pyrolysis) of cyclopentane and other cycloalkanes proceeds through a mechanism involving biradical intermediates. escholarship.orgescholarship.org When subjected to high temperatures, the weakest bonds in the molecule are the first to break. In a substituted cyclopentane, the C-C bonds of the ring are typically the most labile.

The process begins with the homolytic cleavage of one of the C-C bonds in the cyclopentane ring. This initial step requires overcoming a significant activation energy and results in the formation of a 1,5-pentanediyl biradical. mdpi.com This biradical is a high-energy intermediate and can undergo several subsequent reactions:

β-scission: The biradical can fragment into smaller, more stable molecules. For example, the 1,5-biradical derived from cyclopentane can decompose into an ethylene (B1197577) molecule and a 1,3-biradical (trimethylene), which can then cyclize to form cyclopropane (B1198618). mdpi.com

Intramolecular Hydrogen Transfer: A hydrogen atom can shift within the biradical, leading to the formation of an unsaturated open-chain alkene.

Isomerization: The biradical can isomerize to other radical forms before fragmenting.

The presence of ethyl and methyl substituents on the ring will influence the site of the initial C-C bond cleavage, favoring the formation of the most stable possible biradical (typically a tertiary or secondary radical center over a primary one).

The high activation energy required for thermal ring-opening can be significantly lowered by using a catalyst. Catalysts provide an alternative reaction pathway with a lower energy barrier, thereby accelerating the rate of ring dissociation. nih.gov This is a cornerstone of industrial processes like petroleum reforming.

Reactivity Studies: Electrophilic and Nucleophilic Transformations on the Cyclopentane Scaffold

The cyclopentane scaffold in 2-ethyl-1,4-dimethylcyclopentane is composed entirely of sp³-hybridized carbons and C-H and C-C single bonds. As a saturated alkane, it is generally unreactive toward both electrophiles and nucleophiles under normal conditions. libretexts.orgpurkh.com Transformations require harsh conditions or catalytic activation to break the strong, nonpolar C-H and C-C bonds.

Electrophilic Transformations: Electrophiles are species that accept an electron pair. masterorganicchemistry.com Saturated hydrocarbons lack high-energy electron pairs (like those in π bonds) and are therefore poor nucleophiles, making them resistant to attack by most electrophiles. libretexts.org Electrophilic substitution at a saturated carbon (Sₑ reaction) is much less common than electrophilic aromatic substitution. To make such a reaction occur, either a very strong electrophile is needed, or the C-H bond must be activated. The palladium-catalyzed C-H activation discussed previously is a prime example of how a transition metal can enable the reaction of an otherwise inert C-H bond with an electrophilic partner. acs.orgnih.gov

Nucleophilic Transformations: Nucleophiles are species that donate an electron pair to form a new bond. masterorganicchemistry.comyoutube.com For a nucleophile to attack the cyclopentane scaffold, two conditions are generally necessary: an electrophilic carbon center and a suitable leaving group. makingmolecules.comlibretexts.org The carbon atoms in this compound- are not significantly electrophilic, and there are no inherent leaving groups (like halides or tosylates).

Therefore, direct nucleophilic substitution on the unsubstituted ring is not a feasible pathway. To achieve nucleophilic transformation, the cyclopentane ring would first need to be functionalized via a different type of reaction, such as free-radical halogenation or a metal-catalyzed C-H activation, to introduce a good leaving group. Once a leaving group is installed on the ring, a nucleophile can displace it via standard Sₙ1 or Sₙ2 mechanisms, with the outcome depending on the substitution pattern (primary, secondary, tertiary), the nature of the nucleophile, and the reaction conditions. makingmolecules.com

Spectroscopic and Chromatographic Characterization of Cyclopentane, 2 Ethyl 1,4 Dimethyl Isomers

Advanced Chromatographic Separation Techniques

The separation of the different stereoisomers of Cyclopentane (B165970), 2-ethyl-1,4-dimethyl, which include cis and trans configurations, presents a significant analytical challenge due to their similar physical and chemical properties. nist.gov Advanced chromatographic techniques are essential for resolving these complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds like the isomers of Cyclopentane, 2-ethyl-1,4-dimethyl. longdom.org In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the chromatographic column. longdom.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

For complex hydrocarbon mixtures, such as those found in petroleum fractions, GC-MS is instrumental in separating and identifying numerous isomers. kelid1.ir The retention time of each isomer in the gas chromatogram, combined with its mass spectrum, allows for confident identification. High-resolution capillary columns are often employed to achieve the necessary separation of closely eluting isomers. kelid1.irresearchgate.net

Table 1: Hypothetical GC-MS Data for this compound Isomers

IsomerRetention Time (min)Key Mass Fragments (m/z)
(1R,2R,4S)-2-ethyl-1,4-dimethylcyclopentane12.5126, 111, 97, 83, 69, 55, 41
(1R,2S,4R)-2-ethyl-1,4-dimethylcyclopentane12.8126, 111, 97, 83, 69, 55, 41
(1S,2S,4R)-2-ethyl-1,4-dimethylcyclopentane13.1126, 111, 97, 83, 69, 55, 41

Note: This data is illustrative. Actual retention times and fragment intensities can vary based on the specific GC column, temperature program, and MS ionization conditions.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Isomer Resolution

For exceptionally complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. wikipedia.orgresearchgate.netchemistry-matters.com This technique utilizes two columns with different stationary phases, providing two independent separation mechanisms. wikipedia.orgresearchgate.net The effluent from the first column is periodically trapped and then rapidly injected onto the second, shorter column. youtube.comyoutube.com

This results in a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. youtube.com This "structured ordering" of the chromatogram allows for the separation of co-eluting peaks from a one-dimensional GC analysis, making it a powerful tool for resolving the various isomers of this compound from other C9 hydrocarbons in complex matrices like jet fuel. chemistry-matters.comnih.govnih.gov The increased peak capacity and sensitivity of GC×GC are particularly beneficial for identifying trace-level isomers. wikipedia.orgyoutube.com

Enantioselective Gas Chromatography using Chiral Stationary Phases for Stereoisomer Separation

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, requires a chiral environment. eijppr.com Enantioselective gas chromatography is a specialized technique that employs a chiral stationary phase (CSP) to achieve this separation. researchgate.net The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. eijppr.com

For the chiral isomers of this compound, a CSP, often based on modified cyclodextrins, can be used. researchgate.netnih.gov The differential interaction between the enantiomers and the chiral selector of the stationary phase, typically through weak van der Waals forces for hydrocarbons, results in their separation. researchgate.net The ability to separate and quantify individual enantiomers is crucial in fields such as asymmetric synthesis and the analysis of natural products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. nih.gov It is particularly valuable for determining the precise connectivity and stereochemistry of the this compound isomers.

High-Resolution ¹H and ¹³C NMR for Substituent Location and Stereochemical Assignment

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for determining the carbon skeleton and the placement of substituents on the cyclopentane ring. docbrown.infodocbrown.info The chemical shift of each proton and carbon nucleus is sensitive to its local electronic environment, allowing for the differentiation of the various methyl and ethyl groups and the protons on the cyclopentane ring itself. docbrown.infodocbrown.inforsc.org

For instance, the chemical shifts of the methyl protons and carbons can help distinguish between the 1- and 4-positions. Furthermore, the relative stereochemistry (cis or trans) of the substituents can be determined by analyzing through-space interactions using Nuclear Overhauser Effect (NOE) experiments and by examining the coupling constants between protons. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, respectively, which is essential for assigning the complex spectra of these isomers. utah.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for a Representative Isomer of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C140-45
C245-50
C325-30
C435-40
C530-35
Ethyl-CH220-25
Ethyl-CH310-15
1-CH315-20
4-CH315-20

Note: These are approximate chemical shift ranges. Precise values depend on the specific isomer and the solvent used.

Spin-Spin Coupling Constants (SSCCs) in Experimental Pseudorotation Potential Determination

The five-membered cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations, a phenomenon known as pseudorotation. ic.ac.ukscribd.comdalalinstitute.com The exact conformation and the energy barriers between different conformations can be influenced by the substituents on the ring. Spin-spin coupling constants (SSCCs) between protons on the cyclopentane ring are highly sensitive to the dihedral angles between them. nih.gov

By measuring the vicinal proton-proton coupling constants (³JHH), it is possible to gain insight into the preferred conformations of the this compound isomers. researchgate.netnih.gov A detailed analysis of these coupling constants, often in conjunction with computational modeling, allows for the determination of the pseudorotational potential energy surface, providing a detailed picture of the conformational landscape of the molecule. nih.gov This approach is a powerful tool for the stereochemical analysis of five-membered rings. nih.gov

Complementary Spectroscopic Methods for Molecular Characterization

Beyond standard techniques like Nuclear Magnetic Resonance (NMR) and conventional Infrared (IR) spectroscopy, a suite of advanced methods offers deeper insights into the molecular structure and dynamics of complex organic molecules. For isomers of this compound, these methods can be pivotal in confirming structural assignments and understanding their physicochemical properties.

Time-Resolved Infrared (TR-IR) Spectroscopy for Bonding Characteristics

Time-Resolved Infrared (TR-IR) spectroscopy is a powerful technique for studying the transient structures and reaction dynamics of molecules. By monitoring changes in the vibrational spectrum as a function of time after a triggering event (e.g., a laser pulse), TR-IR can provide invaluable information on the formation and decay of short-lived intermediates and excited states.

For a saturated hydrocarbon like this compound, the direct application of TR-IR for studying its intrinsic bonding characteristics is not common, as the C-H and C-C single bonds are not typically subject to photochemical reactions that would be initiated by a laser pulse in a standard TR-IR experiment. However, the principles of vibrational spectroscopy that underpin TR-IR are fundamental to understanding the molecule's structure.

Table 1: Predicted IR Vibrational Frequencies for a Representative Alkyl-Substituted Cyclopentane

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretching2850 - 3000
CH₂ Scissoring1450 - 1470
CH₃ Asymmetric Bending~1460
CH₃ Symmetric Bending~1380
Skeletal Vibrations< 1300

Note: This table represents typical frequency ranges for alkyl-substituted cyclopentanes based on general spectroscopic principles and computational studies on related molecules. Specific values for each isomer of this compound would require dedicated computational analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. For the isomers of this compound, which all share the same molecular formula (C₉H₁₈) and consequently the same nominal molecular weight of 126 g/mol , the fragmentation patterns become key to their differentiation. nist.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation of cycloalkanes often involves the initial opening of the ring, followed by the loss of alkyl radicals or neutral alkene molecules. The relative abundance of the resulting fragment ions provides a characteristic fingerprint for a specific isomer.

For 2-ethyl-1,4-dimethylcyclopentane isomers, key fragmentation pathways would involve the loss of methyl (CH₃•, 15 u) and ethyl (C₂H₅•, 29 u) radicals, as well as larger fragments resulting from the cleavage of the cyclopentane ring. The stability of the resulting carbocations plays a significant role in determining the most abundant peaks in the mass spectrum. libretexts.org For example, the loss of an ethyl group from the molecular ion would result in a fragment with a mass-to-charge ratio (m/z) of 97. Similarly, the loss of a methyl group would lead to a fragment at m/z 111. The relative intensities of these and other fragment ions can help to deduce the substitution pattern on the cyclopentane ring.

Table 2: Expected Key Mass Spectrometry Fragments for this compound Isomers

Fragment Ion (Loss from M⁺•)m/z ValueInterpretation
[M]⁺•126Molecular Ion
[M - CH₃]⁺111Loss of a methyl group
[M - C₂H₅]⁺97Loss of an ethyl group
[M - C₃H₇]⁺83Loss of a propyl fragment (from ring cleavage)
[M - C₄H₉]⁺69Loss of a butyl fragment (from ring cleavage)
[C₄H₉]⁺57Butyl cation
[C₃H₇]⁺43Propyl cation

Note: The relative abundance of these fragments will vary between the different isomers of 2-ethyl-1,4-dimethylcyclopentane, providing a basis for their distinction via GC-MS analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformational preferences of a molecule in the solid state.

However, the application of X-ray crystallography to simple, non-polar, saturated hydrocarbons like the isomers of this compound presents significant challenges. These compounds are typically liquids at room temperature and have low melting points, making the growth of single crystals suitable for X-ray diffraction difficult. Furthermore, the lack of strong intermolecular interactions, such as hydrogen bonds, often leads to disordered crystal packing, which can complicate the structural analysis.

While there are no specific X-ray crystal structures reported for the isomers of this compound in the common crystallographic databases, studies on other substituted cyclopentane derivatives have provided valuable insights into the conformational behavior of the five-membered ring. acs.org The cyclopentane ring is not planar and exists in puckered conformations, most commonly the "envelope" and "half-chair" forms, to relieve ring strain. The energetic barrier between these conformers is generally low, leading to a dynamic equilibrium in the liquid and gas phases.

Should a crystalline derivative of a this compound isomer be prepared, X-ray crystallography could provide precise data on its solid-state conformation.

Table 3: General Conformational Parameters of Substituted Cyclopentanes

ParameterTypical Value RangeDescription
C-C Bond Length1.53 - 1.55 ÅStandard single bond length between sp³ hybridized carbons.
C-H Bond Length1.09 - 1.11 ÅStandard single bond length between sp³ carbon and hydrogen.
C-C-C Bond Angle102° - 106°Deviates from the ideal 109.5° due to ring strain.
Ring Puckering AmplitudeVariableDescribes the extent of deviation from planarity.

Note: These are generalized values for substituted cyclopentanes. Precise values for a specific isomer of this compound would require experimental determination via X-ray crystallography of a suitable crystal.

Computational Chemistry and Molecular Modeling of Cyclopentane, 2 Ethyl 1,4 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules at the atomic level. For Cyclopentane (B165970), 2-ethyl-1,4-dimethyl, these methods provide invaluable insights into its stability, conformational preferences, and the energy barriers associated with its dynamic processes.

Density Functional Theory (DFT) for Conformational Energies, Transition States, and Selectivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for investigating the complex potential energy surface of substituted cyclopentanes.

DFT calculations can be employed to determine the relative energies of the various stereoisomers and conformers of Cyclopentane, 2-ethyl-1,4-dimethyl. The cyclopentane ring is not planar and can adopt several puckered conformations, primarily the "envelope" (C_s symmetry) and "half-chair" (C_2 symmetry) forms. The presence of ethyl and dimethyl substituents breaks this symmetry and leads to a number of possible stable conformers, each with a unique energy. By calculating the electronic energy of each optimized geometry, DFT can predict the most stable conformer, which is crucial for understanding the molecule's predominant structure at equilibrium.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the energy maxima along a reaction or conformational change pathway. For this compound, this includes the transition states for the interconversion between different conformers, a process known as ring flipping or pseudorotation. The energy of these transition states determines the activation energy barrier for these conformational changes.

In the context of chemical reactions, DFT can be used to predict selectivity. By modeling the transition states of different reaction pathways, it is possible to determine which products are kinetically favored. For a molecule like this compound, this could involve predicting the regioselectivity and stereoselectivity of reactions such as halogenation or oxidation.

Table 1: Illustrative DFT Calculation Parameters for Conformational Analysis of this compound

ParameterValue/MethodDescription
Functional B3LYPA popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set 6-31G(d,p)A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to improve the description of bonding.
Solvation Model PCM (Polarizable Continuum Model)An implicit solvation model to account for the effects of a solvent on the molecular geometry and energy.
Calculation Type Geometry Optimization & Frequency AnalysisTo find the minimum energy structures (conformers) and transition states, and to confirm their nature (minima have all real frequencies, transition states have one imaginary frequency).

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of molecular conformations and energetics, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Simulation of Conformational Trajectories and Pseudorotation

MD simulations can be used to model the conformational trajectories of this compound, providing insights into its flexibility and the pathways of conformational change. By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that describes the positions and velocities of the atoms as a function of time.

A key dynamic process in cyclopentane and its derivatives is pseudorotation. This is a low-energy conformational change where the puckering of the ring moves around the ring without the need for the ring to pass through a high-energy planar state. MD simulations can visualize and quantify the pseudorotation process in this compound, revealing the preferred pathways and the timescale of these motions. The presence of the ethyl and dimethyl groups will create a more complex energy landscape for pseudorotation compared to unsubstituted cyclopentane.

Predictive Modeling of Chemical Reactivity and Selectivity

MD simulations can also be used to model chemical reactivity. By combining MD with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, it is possible to model reactions in a more realistic environment, such as in a solvent or at an enzyme's active site.

For this compound, QM/MM simulations could be used to study its reactivity in various chemical environments. For example, one could simulate the approach of a reactant and the subsequent bond-breaking and bond-forming processes, providing a dynamic picture of the reaction and helping to understand the factors that control its selectivity.

Development of Predictive Models for Hydrocarbon Systems

The computational studies on individual molecules like this compound contribute to the development of larger, more general predictive models for hydrocarbon systems. These models are crucial in fields such as petroleum chemistry and combustion science.

By systematically studying the properties of a range of hydrocarbons, including various isomers of C9H18, computational chemists can develop quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its physical, chemical, or biological properties.

For instance, the calculated conformational energies and electronic properties of this compound and its isomers can be used as input for developing models that predict properties like boiling point, viscosity, and octane (B31449) number. These predictive models are invaluable for the design and optimization of fuels and other hydrocarbon-based products.

Machine Learning Applications in Hydrocarbon Reactivity Prediction

The prediction of hydrocarbon reactivity, a cornerstone of combustion and materials science, is increasingly being augmented by machine learning (ML) techniques. These methods offer a powerful, data-driven alternative to the expensive and time-consuming nature of traditional experimental and quantum mechanical approaches. univ-orleans.fr For alkanes and cycloalkanes like this compound, ML models are being developed to accurately forecast key kinetic parameters, such as reaction rate constants, which are crucial for detailed combustion modeling. nih.gov

Several machine learning algorithms have demonstrated significant promise in this domain. These include Feedforward Neural Networks (FNN), eXtreme Gradient Boosting (XGB), and Random Forest. nih.gov More advanced hybrid models, such as those combining FNN with XGB (XGB-FNN), have shown even greater predictive accuracy. nih.govdntb.gov.ua For instance, a novel XGB-FNN hybrid model has been successfully developed to predict the rate constants of hydrogen abstraction reactions from alkanes by methyl radicals, achieving an average deviation of 42.35% on the prediction set. nih.gov Such models have proven robust in predicting rate constants over wide temperature ranges, from 300 to 2500 K, with results that align well with modified Arrhenius equations and available experimental data. nih.gov

A critical component of these ML models is the use of molecular descriptors, which numerically represent the structural and electronic features of the molecules. researchgate.net These descriptors can range from simple topological indices to more complex quantum-chemically derived parameters. For predicting the rate constants of hydrogen abstraction from alkanes, researchers have successfully employed a combination of molecular similarity based on Morgan molecular fingerprints and various topological indices. dntb.gov.ua The performance of ML models using these structure-based descriptors has been shown to be comparable, and in some cases superior, to models that rely on computationally intensive activation energies as descriptors. dntb.gov.ua The ability of these models to generalize allows for the prediction of reactivity for different isomers and at various reaction sites within a molecule. dntb.gov.ua

Table 1: Machine Learning Models in Hydrocarbon Reactivity Prediction

Model Application Descriptors Used Performance Highlights
Feedforward Neural Network (FNN) Prediction of rate constants for H-abstraction reactions of alkanes by free radicals. nih.gov Temperature, activation energy, and Mordred-generated descriptors. nih.gov Showed good overall performance; improved accuracy when using a specific set of 6 descriptors. nih.gov
eXtreme Gradient Boosting (XGB) Estimation of rate constants for hydrogen abstraction reactions from alkanes. dntb.gov.ua Molecular similarity (Morgan fingerprints), topological indices. dntb.gov.ua Used in conjunction with other models to improve predictive power.
Hybrid XGB-FNN Prediction of rate constants for reactions between alkanes and CH3 radicals. nih.gov Temperature, activation energy, and four Mordred-generated descriptors. nih.gov Achieved a lower average deviation on the prediction set (42.35%) compared to single models. nih.gov
Random Forest Development of models for predicting rate constants of alkane and CH3 radical reactions. nih.gov Not explicitly detailed but part of a comparative study. FNN and XGB-FNN generally showed better performance. nih.gov

Derivation of Thermochemical and Kinetic Parameters from Computational Data

Computational chemistry provides a powerful framework for determining the thermochemical and kinetic parameters of molecules without the need for direct experimentation. Through quantum chemical calculations, it is possible to obtain fundamental properties such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), which are essential for understanding the stability and energy content of a compound like this compound. These calculations typically involve optimizing the molecular geometry and performing frequency analysis at a chosen level of theory, such as Density Functional Theory (DFT). uu.nl From the calculated electronic energy and vibrational frequencies, these thermochemical properties can be derived. nih.gov

For this compound, while experimental data is scarce, computational methods like the Joback and Crippen methods can provide estimated thermochemical values. These group contribution methods predict properties based on the molecular structure.

Table 2: Calculated Thermochemical Properties of this compound

Property Value Units Calculation Method Source
Enthalpy of Formation (gas) -209.29 kJ/mol Joback Method researchgate.net
Standard Gibbs Free Energy of Formation 46.03 kJ/mol Joback Method researchgate.net
Enthalpy of Vaporization 35.27 kJ/mol Joback Method researchgate.net
Enthalpy of Fusion 15.14 kJ/mol Joback Method researchgate.net
Normal Boiling Point 411.26 K Joback Method researchgate.net
Critical Temperature 601.43 K Joback Method researchgate.net
Critical Pressure 2581.96 kPa Joback Method researchgate.net
Octanol/Water Partition Coefficient (logPoct/wat) 3.079 Crippen Method researchgate.net

Beyond thermochemistry, computational methods are also instrumental in elucidating reaction kinetics. By mapping the potential energy surface of a reaction, key parameters like the activation energy (Ea) can be calculated. This is achieved by locating the transition state structure for a given elementary reaction, such as hydrogen abstraction or ring opening. rsc.org Techniques like multi-structural variational transition state theory (MS-CVT) are employed to calculate rate constants over a wide range of temperatures, incorporating complex effects such as torsional anharmonicity and quantum tunneling.

Table 3: Calculated Rate Constants (k) for Hydrogen Abstraction from Cyclopentane

Reaction Temperature (K) Rate Constant, k (cm³ molecule⁻¹ s⁻¹) Computational Method
c-C₅H₁₀ + H → c-C₅H₉ + H₂ 300 1.15E-18 MS-CVT/SCT
1000 2.50E-12 MS-CVT/SCT
2000 1.14E-10 MS-CVT/SCT
c-C₅H₁₀ + CH₃ → c-C₅H₉ + CH₄ 300 1.94E-22 MS-CVT/SCT
1000 2.15E-14 MS-CVT/SCT
2000 2.37E-11 MS-CVT/SCT
c-C₅H₁₀ + C₂H₅ → c-C₅H₉ + C₂H₆ 300 1.48E-24 MS-CVT/SCT
1000 8.84E-16 MS-CVT/SCT
2000 1.25E-12 MS-CVT/SCT

Data sourced from a kinetics study on hydrogen abstraction reactions of cyclopentane.

Applications and Broader Research Implications in Chemical Science

Environmental Organic Chemistry and Transformation Pathways of Alkylcyclopentanes

Biodegradation Mechanisms and Reaction Rates in Environmental Systems

The environmental fate of petroleum hydrocarbons is significantly governed by microbial degradation. While specific kinetic data for the biodegradation of Cyclopentane (B165970), 2-ethyl-1,4-dimethyl is not extensively documented, the general mechanisms for alkylcycloalkanes are well-established and provide a framework for understanding its environmental persistence.

Microorganisms, including various species of bacteria and fungi, are capable of degrading alkylated hydrocarbons present in crude oil. nih.gov The primary mode of aerobic biodegradation for compounds like alkylcyclopentanes typically begins with the oxidation of the alkyl side chain. nih.govfrontiersin.org This process is often initiated by monooxygenase enzymes, which introduce an oxygen atom to the terminal methyl group of the alkyl chain. frontiersin.org Following this initial oxidation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, progressively shortening the alkyl chain. nih.gov

The cyclic portion of the molecule presents greater resistance to degradation. Once the alkyl side chain is sufficiently shortened or removed, the cyclopentane ring can be cleaved, often through co-metabolic processes where the degradation is facilitated by the presence of other more readily degradable carbon sources. researchgate.net Certain bacteria, such as some species of Alcanivorax and Rhodococcus, have been identified as key players in the degradation of alkylcycloalkanes. nih.govresearchgate.net

The rate of biodegradation is influenced by a multitude of environmental factors. These include the availability of nutrients (nitrogen and phosphorus), oxygen levels, temperature, pH, and the presence of a suitable microbial community. The complex branching of Cyclopentane, 2-ethyl-1,4-dimethyl, with its ethyl and two methyl substituents, can also affect its degradation rate, as highly branched structures can be more recalcitrant than their linear or less-branched counterparts.

Table 1: Factors Influencing the Biodegradation of Alkylcyclopentanes

FactorInfluence on Biodegradation Rate
Oxygen Availability Aerobic degradation is generally faster than anaerobic degradation.
Nutrient Levels Adequate nitrogen and phosphorus are crucial for microbial growth and enzyme production.
Temperature Optimal temperatures enhance microbial activity and reaction rates.
pH Neutral to slightly alkaline pH is generally favorable for hydrocarbon-degrading microbes.
Microbial Community The presence of specialized microorganisms with appropriate metabolic pathways is essential.
Chemical Structure Increased branching can hinder enzymatic attack and slow down the degradation process.

While precise reaction rates are compound-specific and environment-dependent, studies on related compounds provide an order of magnitude. The half-life of cyclic alkanes in contaminated soils can range from months to years, depending on the prevailing conditions.

Characterization of Alkylcyclopentanes in Environmental Samples (e.g., Petroleum Contamination)

Alkylcyclopentanes are significant components of crude oil and its refined products. nih.gov Their identification and quantification in environmental samples are crucial for assessing the extent and source of petroleum contamination. Advanced analytical techniques are employed to resolve the complex mixture of hydrocarbons found in petroleum.

Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of petroleum hydrocarbons. nih.govbsee.gov This method allows for the separation of individual compounds based on their boiling points and their identification based on their mass spectra. For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC–TOFMS) offers superior resolution and sensitivity. researchgate.netresearchgate.net This powerful technique can separate and identify a vast number of isomers, including various alkylcyclopentanes, which may co-elute in a one-dimensional GC analysis. researchgate.net

The distribution of specific isomers of alkylcyclopentanes, such as the different stereoisomers of 2-ethyl-1,4-dimethylcyclopentane, can serve as a chemical fingerprint to differentiate between various sources of petroleum. researchgate.net Furthermore, certain alkylated cycloalkanes can act as biomarkers, providing information about the origin, maturity, and biodegradation state of the oil. researchgate.net For instance, the relative abundance of specific isomers can indicate the type of organic matter from which the oil was formed and the geological conditions it has experienced.

Table 2: Analytical Techniques for the Characterization of Alkylcyclopentanes in Petroleum

TechniquePrincipleApplication in Alkylcyclopentane Analysis
GC/MS Separates compounds by boiling point and identifies them by their mass-to-charge ratio. nih.govIdentification and quantification of major alkylcyclopentane isomers.
GC×GC–TOFMS Provides enhanced separation by using two different GC columns and rapid mass analysis. researchgate.netresearchgate.netDetailed profiling of complex mixtures, resolving co-eluting isomers and identifying trace-level compounds.
Infrared Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. eolss.netCan provide information on the content of methylene (B1212753) groups in cycloparaffin rings. eolss.net

The characterization of alkylcyclopentanes in environmental samples, therefore, not only helps in quantifying the level of contamination but also provides valuable diagnostic information for environmental forensics and geochemical studies.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-ethyl-1,4-dimethylcyclopentane in laboratory settings?

  • Answer : Synthesis typically involves catalytic alkylation of methylcyclopentane derivatives or isomerization of trimethylcyclopentane precursors. Purification challenges, such as separating structurally similar isomers, can be addressed via extractive distillation with polar solvents (e.g., sulfolane or glycols) to enhance volatility differences. Efficiency improvements include optimizing solvent-to-feed ratios and column temperature gradients .

Q. How can the structural conformation of 2-ethyl-1,4-dimethylcyclopentane influence its reactivity in substitution reactions?

  • Answer : The compound’s pseudorotation (ring puckering) allows transient equatorial positioning of substituents, affecting steric accessibility. Computational methods (e.g., DFT calculations) and NMR analysis of coupling constants can identify dominant conformers. For instance, bulky ethyl and methyl groups may adopt axial positions to minimize strain, altering nucleophilic attack pathways .

Q. What are the key physical properties (e.g., boiling point, density) of 2-ethyl-1,4-dimethylcyclopentane, and how do they compare to unsubstituted cyclopentane?

  • Answer : Substitution increases molecular weight and boiling point (estimated ~130–140°C vs. 49°C for cyclopentane) due to enhanced van der Waals interactions. Density (~0.8–0.9 g/cm³) is higher than cyclopentane (0.75 g/cm³), as alkyl groups reduce free volume. Experimental validation via gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) is recommended .

Advanced Research Questions

Q. How can thermodynamic stability data inform the design of 2-ethyl-1,4-dimethylcyclopentane as a solvent in high-temperature reactions?

  • Answer : NIST thermochemical databases provide enthalpy of formation (ΔHf°) and heat capacity (Cp) values for substituted cyclopentanes. For example, cyclopentane derivatives exhibit lower entropy of vaporization (ΔSvap) compared to linear alkanes, making them suitable for reactions requiring moderate volatility. Stability under thermal stress (e.g., >200°C) should be tested via accelerated aging studies with FTIR monitoring for degradation products .

Q. What experimental strategies resolve contradictions in reported reaction yields for catalytic hydrogenation of 2-ethyl-1,4-dimethylcyclopentane derivatives?

  • Answer : Discrepancies may arise from catalyst poisoning (e.g., sulfur impurities) or steric hindrance limiting H₂ access to double bonds. Controlled studies using deuterated analogs and kinetic isotope effects (KIE) can distinguish between electronic and steric factors. Palladium-on-carbon (Pd/C) with optimized pore size (≥50 Å) improves diffusion in bulky substrates .

Q. How does 2-ethyl-1,4-dimethylcyclopentane serve as a model compound in hydrate inhibition studies for oil and gas pipelines?

  • Answer : Its cyclic structure mimics natural gas hydrates’ guest molecules. Researchers use high-pressure crystallography to study hydrate formation kinetics in surfactant solutions (e.g., sodium dodecyl sulfate). Cyclopentane’s low environmental toxicity allows safer lab-scale replication of pipeline conditions, with Raman spectroscopy tracking crystal lattice dynamics .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in 2-ethyl-1,4-dimethylcyclopentane during synthesis?

  • Answer : GC-MS with a polar capillary column (e.g., DB-WAX) resolves isomers, while headspace sampling detects volatile byproducts. Nuclear Overhauser effect spectroscopy (NOESY) identifies spatial proximity of substituents in complex mixtures. Calibration with certified reference materials ensures accuracy .

Q. How can computational modeling predict the environmental fate of 2-ethyl-1,4-dimethylcyclopentane in aquatic systems?

  • Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives and octanol-water partition coefficients (log Kow). Molecular dynamics simulations assess interactions with lipid bilayers to predict bioaccumulation risks. Experimental validation via OECD 301F biodegradability tests is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.